molecular formula C13H17NO4 B15135701 2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid

2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid

Cat. No.: B15135701
M. Wt: 257.31 g/mol
InChI Key: DLYSCDMDBZFZGA-CRTRJKSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[52102,6]decan-4-yl]butanoic acid is a complex organic compound characterized by the presence of deuterium atoms and a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid typically involves multiple steps, including the incorporation of deuterium atoms and the formation of the tricyclic structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of deuterated analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction could produce deuterated alcohols or amines.

Scientific Research Applications

2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Investigated for its potential role in metabolic studies and as a tracer in biochemical pathways.

    Medicine: Explored for its potential therapeutic effects and as a tool in drug development and pharmacokinetics.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical reactivity and stability, leading to unique effects in biological systems. The tricyclic structure may also play a role in its binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate: A similar compound with a hydroxyl group instead of the tricyclic structure.

    Deuterated analogs of butanoic acid: Compounds with varying degrees of deuterium substitution and different functional groups.

Uniqueness

2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid is unique due to its combination of deuterium atoms and a tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

257.31 g/mol

IUPAC Name

2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid

InChI

InChI=1S/C13H17NO4/c15-9(16)2-1-5-14-12(17)10-7-3-4-8(6-7)11(10)13(14)18/h7-8,10-11H,1-6H2,(H,15,16)/t7-,8+,10+,11-/i1D2,2D2,5D2

InChI Key

DLYSCDMDBZFZGA-CRTRJKSNSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N1C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1=O

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.